Cas no 648929-23-1 (Methanone, (2-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)-)

Methanone, (2-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)- structure
648929-23-1 structure
Product Name:Methanone, (2-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)-
CAS No:648929-23-1
MF:C17H14N2O2
MW:278.305263996124
CID:411889
PubChem ID:43089936
Update Time:2025-04-19

Methanone, (2-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (2-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)-
    • (2-methoxyphenyl)-(1-phenylpyrazol-4-yl)methanone
    • 648929-23-1
    • AKOS008949821
    • DTXSID00655397
    • (2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
    • Inchi: 1S/C17H14N2O2/c1-21-16-10-6-5-9-15(16)17(20)13-11-18-19(12-13)14-7-3-2-4-8-14/h2-12H,1H3
    • InChI Key: XTIVLYSLPXZKLH-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1C(C1C=NN(C2C=CC=CC=2)C=1)=O

Computed Properties

  • Exact Mass: 278.10562
  • Monoisotopic Mass: 278.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • PSA: 44.12
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